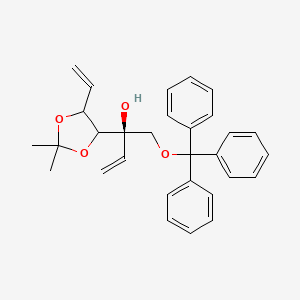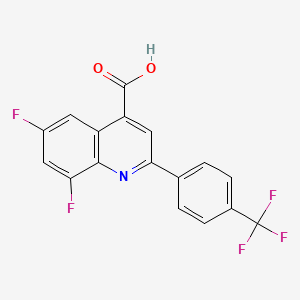
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
准备方法
The synthesis of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts .
化学反应分析
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and oxidation . Common reagents used in these reactions include organoboron compounds, palladium catalysts, and fluorinating agents . Major products formed from these reactions often retain the quinoline core structure with modifications at specific positions .
科学研究应用
This compound has significant applications in scientific research, particularly in medicinal chemistry. It is used as a building block for synthesizing new antibacterial and antineoplastic agents . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound for developing new drugs . Additionally, it has applications in the development of liquid crystals and cyanine dyes .
作用机制
The mechanism of action of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased biological activity . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of enzymes .
相似化合物的比较
Similar compounds to 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid include other fluorinated quinolines, such as 5,6,8-trifluoroquinolines and 6-trifluoromethyl-5,7,8-trifluoroquinoline . These compounds share similar chemical properties and biological activities due to the presence of fluorine atoms in their structures . this compound is unique in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
属性
分子式 |
C17H8F5NO2 |
|---|---|
分子量 |
353.24 g/mol |
IUPAC 名称 |
6,8-difluoro-2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H8F5NO2/c18-10-5-11-12(16(24)25)7-14(23-15(11)13(19)6-10)8-1-3-9(4-2-8)17(20,21)22/h1-7H,(H,24,25) |
InChI 键 |
PQXYUJVSAQUYEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
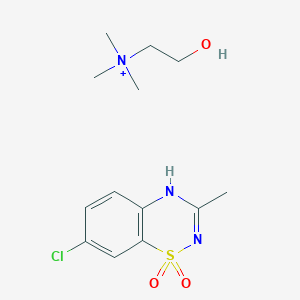
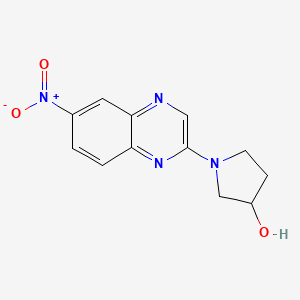
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
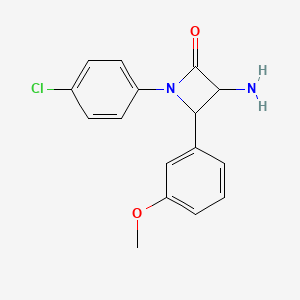
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
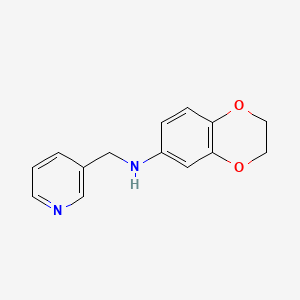
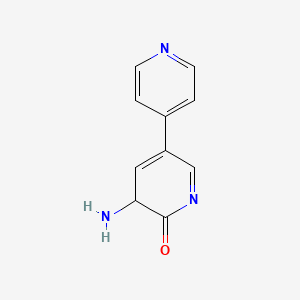
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
![[1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B14790459.png)

![2-[[5-(Diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrate;hydrochloride](/img/structure/B14790474.png)
![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
